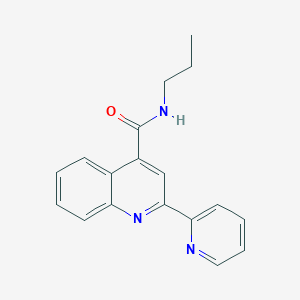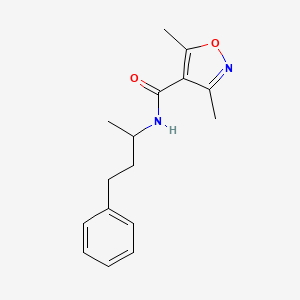
N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide and related compounds involves complex reactions that introduce functional groups conducive to forming coordinate bonds with metal ions such as Mn(II) and Fe(II). These syntheses often employ strategies like lithiation and intramolecular attack on pyridine or quinoline rings, leading to a range of polycyclic heterocycles including partially saturated pyrrolopyridines and spirocyclic beta-lactams (Yang et al., 2017); (Clayden et al., 2005).
Molecular Structure Analysis
The molecular structure of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide is characterized by the presence of quinoline and pyridine rings, which are crucial for its chemical behavior. The structure often features nitrogen atoms capable of forming coordinate bonds, which are significant for its reactivity and interaction with other molecules. Studies involving crystallography and spectroscopy are essential for understanding these structural details and their implications on the compound's chemical properties (Shishkina et al., 2018).
Chemical Reactions and Properties
N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including cyclizations and nucleophilic substitutions, leading to the formation of diverse derivatives. These reactions are often mediated by metal catalysts or specific reagents, enabling the synthesis of complex heterocyclic structures. The ability to undergo such reactions makes this compound a valuable precursor in synthetic organic chemistry (Zhou et al., 2011); (Deng et al., 2014).
Physical Properties Analysis
The physical properties of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Polymorphic forms can exhibit different physical properties, which are significant for its handling and application in various chemical processes. Studies on crystalline forms and their properties are crucial for the development of this compound in practical applications (Shishkina et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications in Metal Coordination : N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, a class related to N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, have been synthesized. These structures are notable for their ability to form coordinate bonds with metal ions like Mn(II) and Fe(II). They also have the potential to bind with nitric oxide (NO), suggesting applications in targeted NO delivery to biological sites, such as tumors, with NO release upon irradiation with long-wavelength light (Yang et al., 2017).
Antimicrobial Potential : Derivatives of N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide, such as N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. This research is crucial in developing new antibacterial agents to combat drug-resistant infections (Bello et al., 2017).
Synthesis and Electrophilic Substitution Reactions : Studies have explored the synthesis of quinoline derivatives and their subsequent reactions, including electrophilic substitution. This research contributes to the understanding of quinoline chemistry and its potential applications in various fields (Aleksandrov et al., 2019).
Enhancing Reductive Cleavage : Research on aromatic N-benzyl carboxamides, related to quinoline, has shown that they can undergo regiospecific cleavage under mild reductive conditions. This finding is significant for chemical synthesis and potential pharmaceutical applications (Ragnarsson et al., 2001).
Eigenschaften
IUPAC Name |
N-propyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-10-20-18(22)14-12-17(16-9-5-6-11-19-16)21-15-8-4-3-7-13(14)15/h3-9,11-12H,2,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPQDJKDRVDHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4619231.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619251.png)

![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)
![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)
![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)
